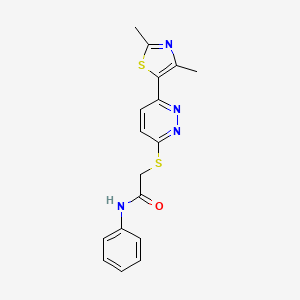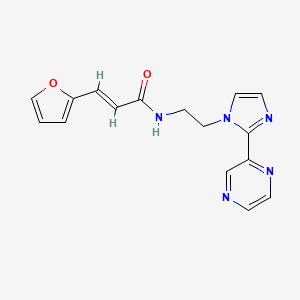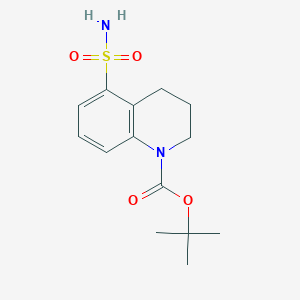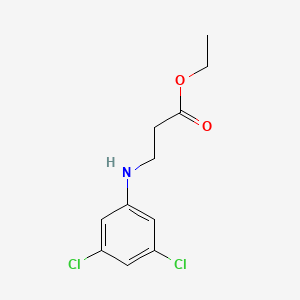
2-(benzylthio)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(benzylthio)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a synthetic molecule that appears to be related to a class of acetamide derivatives. These derivatives are of interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their chemical and biological activities.
Synthesis Analysis
The synthesis of related acetamide derivatives involves the reaction of thione derivatives with chloroacetamide compounds. For instance, the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives was achieved by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds . Similarly, novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides were synthesized, which suggests that the compound could be synthesized through a comparable method involving the appropriate thione and chloroacetamide precursors .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. The structure of the compound would likely be confirmed using similar techniques, ensuring the correct synthesis and identification of the target molecule.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their functional groups and molecular structure. The compounds in the provided papers exhibit specific protonation sites, which are crucial for their biological activity. For example, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring . These protonation sites could influence the reactivity of the compound , particularly in biological environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their acidity constants, can be determined through UV spectroscopic studies. The pKa values indicate the strength of the compound as an acid and its ionization state at different pH levels. The first pKa values of the studied compounds vary between 5.91 and 8.34, and the second pKa values vary between 3.02 and 4.72 . These properties are significant for understanding the compound's behavior in biological systems and could be used to predict the properties of the compound .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Library Generation
The compound 2-(benzylthio)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, due to its complex structure, can be inferred to have potential in generating structurally diverse chemical libraries. A similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, was utilized in various alkylation and ring closure reactions to produce a wide array of compounds, including thioethers and dithiocarbamates. This suggests the potential of this compound in synthetic chemistry for creating diverse chemical libraries which are essential in drug discovery and materials science (Roman, 2013).
Insecticidal Applications
Compounds incorporating thiadiazole moieties, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their insecticidal properties against pests like Spodoptera littoralis. This indicates the potential of structurally related compounds, including this compound, to serve as leads or agents in the development of new insecticidal compounds (Fadda et al., 2017).
Antipsychotic Potential
The investigation into 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide for its antipsychotic-like profile, without interaction with dopamine receptors, suggests a unique mechanism of action. Given the structural similarity, this compound could be explored for its potential in neuropsychiatric disorder treatment, offering a new avenue for antipsychotic drug development with potentially reduced side effects (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals, demonstrating significant antioxidant activities. This implies that this compound could be a precursor for metal coordination complexes, which might find applications in catalysis, materials science, and as potential antioxidants (Chkirate et al., 2019).
Anti-Inflammatory Activity
The synthesis of compounds like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which have shown significant anti-inflammatory activity, suggests the potential of related compounds, such as this compound, in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-15-20(18-9-6-12-26-18)16(2)23(22-15)11-10-21-19(24)14-25-13-17-7-4-3-5-8-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCAJLXHMRUJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CSCC2=CC=CC=C2)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)




